Methyl 5-amino-4-formyl-pyridine-2-carboxylate
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Overview
Description
Methyl 5-amino-4-formyl-pyridine-2-carboxylate is a chemical compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-formyl-pyridine-2-carboxylate typically involves the reaction of 5-amino-2-carboxypyridine with formic acid and methanol. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures that the reaction proceeds to completion, yielding the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors, where the reactants are continuously fed into the reactor and the product is continuously removed, can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-formyl-pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Methyl 5-amino-4-carboxy-pyridine-2-carboxylate.
Reduction: Methyl 5-amino-4-hydroxymethyl-pyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-amino-4-formyl-pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-amino-4-formyl-pyridine-2-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl group can participate in various biochemical reactions, such as forming Schiff bases with amino groups on proteins, which can alter their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-carboxypyridine: Lacks the formyl group, which may affect its reactivity and applications.
Methyl 5-amino-4-hydroxymethyl-pyridine-2-carboxylate: Contains a hydroxymethyl group instead of a formyl group, which can influence its chemical behavior and biological activity.
Methyl 5-amino-4-carboxy-pyridine-2-carboxylate: Contains a carboxylic acid group instead of a formyl group, which can affect its solubility and reactivity.
Uniqueness
Methyl 5-amino-4-formyl-pyridine-2-carboxylate is unique due to the presence of both an amino group and a formyl group on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 5-amino-4-formylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)7-2-5(4-11)6(9)3-10-7/h2-4H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQAVPJKSSJBCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)C=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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